molecular formula C5H6Br3N B121386 dibromane pyridine hydrobromide CAS No. 39416-48-3

dibromane pyridine hydrobromide

Cat. No.: B121386
CAS No.: 39416-48-3
M. Wt: 319.82 g/mol
InChI Key: VDCLSGXZVUDARN-UHFFFAOYSA-N
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Description

dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .

Scientific Research Applications

dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .

Safety and Hazards

Pyridinium tribromide causes severe skin burns and eye damage (H314). It may cause respiratory irritation (H335). It is advised not to breathe dust or fumes (P260). It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyridinium salts, including Pyridinium hydrogen tribromide, have played an intriguing role in a wide range of research topics . They have been highlighted in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Preparation Methods

dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:

    Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.

    Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.

Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:

The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:

    N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.

    Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.

    Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.

This compound’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "Pyridinium hydrogen tribromide can be synthesized by the reaction of pyridine with hydrogen bromide and bromine.", "Starting Materials": ["Pyridine", "Hydrogen bromide", "Bromine"], "Reaction": [ "Add pyridine to a reaction flask", "Add hydrogen bromide to the flask and stir the mixture at room temperature", "Add bromine dropwise to the mixture while stirring vigorously", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting precipitate", "Wash the precipitate with cold water and dry in vacuum" ] }

CAS No.

39416-48-3

Molecular Formula

C5H6Br3N

Molecular Weight

319.82 g/mol

IUPAC Name

molecular bromine;pyridin-1-ium;bromide

InChI

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H

InChI Key

VDCLSGXZVUDARN-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.Br.BrBr

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-].BrBr

Synonyms

NSC 61191;  Pyridinium Bromide Perbromide;  Pyridinium Hydrobromide Perbromide;  Pyridinium Perbromide; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dibromane pyridine hydrobromide
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dibromane pyridine hydrobromide

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